molecular formula C14H11NO3 B6414166 4-(4-ACETYLPHENYL)NICOTINIC ACID CAS No. 1261908-25-1

4-(4-ACETYLPHENYL)NICOTINIC ACID

Cat. No.: B6414166
CAS No.: 1261908-25-1
M. Wt: 241.24 g/mol
InChI Key: BWOKTTIKLJJCQY-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-acetylphenyl)nicotinic acid typically involves the reaction of 4-acetylbenzonitrile with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(4-Carboxyphenyl)nicotinic acid.

    Reduction: 4-(4-Aminophenyl)nicotinic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(4-Acetylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release and subsequent physiological responses . Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

    Nicotinic Acid: A precursor to 4-(4-acetylphenyl)nicotinic acid, known for its role in lipid metabolism.

    4-(4-Methylphenyl)nicotinic Acid: Similar structure but with a methyl group instead of an acetyl group.

    4-(4-Chlorophenyl)nicotinic Acid: Contains a chlorine atom instead of an acetyl group.

Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacologically active compound and as a precursor for the synthesis of other derivatives with tailored properties.

Properties

IUPAC Name

4-(4-acetylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-15-8-13(12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOKTTIKLJJCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692528
Record name 4-(4-Acetylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-25-1
Record name 4-(4-Acetylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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